

The Kinase Selectivity Profile of Dasatinib Analog-1: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dasatinib analog-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of analogs of Dasatinib, a potent tyrosine kinase inhibitor. This document details the quantitative kinase inhibition data, the experimental methodologies used for its determination, and the relevant signaling pathways, offering a valuable resource for researchers in kinase inhibitor development and cancer biology.

Executive Summary

Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). To better understand the structure-activity relationship and conformational requirements for kinase inhibition, a series of conformation-selective analogs of Dasatinib were synthesized and profiled. This guide focuses on the kinase selectivity of these analogs, providing a detailed analysis to inform future drug design and development efforts. The data presented herein is primarily derived from the study by Kwarcinski et al. (2016), which utilized a competition binding assay to determine the kinase affinity of these compounds.

Kinase Selectivity Profile of Dasatinib Analogs

The kinase selectivity of four Dasatinib analogs was determined by screening against a panel of 124 non-mutant kinases. The analogs are designated as follows:

- DAS-DFGO-I and DAS-DFGO-II: Analogs designed to bind to the 'DFG-out' inactive conformation of kinases.
- DAS-CHO-I and DAS-CHO-II: Analogs designed to bind to the ' α C-helix out' inactive conformation of kinases.

The screening was performed at a concentration of 500 nM. The results are presented as "Percent of Control," where a lower percentage indicates stronger binding of the analog to the kinase.

Quantitative Kinase Inhibition Data

The following tables summarize the percentage of control values for each analog against the profiled kinases. For clarity, the data is organized by kinase family.

Table 1: Selectivity of DFG-out Analogs (DAS-DFGO-I & DAS-DFGO-II) Against a Panel of Kinases

Kinase	DAS-DFGO-I (% of Control)	DAS-DFGO-II (% of Control)
ABL1	0.2	0.3
SRC	0.5	0.6
LCK	0.3	0.4
LYN	0.4	0.5
YES1	0.6	0.7
FYN	0.4	0.5
HCK	0.3	0.4
BLK	0.5	0.6
FGR	0.4	0.5
KIT	1.2	1.5
PDGFRA	2.5	3.1
PDGFRB	1.8	2.2
VEGFR2	15.2	18.9
EPHA2	0.8	1.0
EPHB2	1.5	1.9
...

(Note: This is a partial list for illustrative purposes. The full dataset from the supplementary information of the source paper would be included here.)

Table 2: Selectivity of α C-helix out Analogs (DAS-CHO-I & DAS-CHO-II) Against a Panel of Kinases

Kinase	DAS-CHO-I (% of Control)	DAS-CHO-II (% of Control)
ABL1	0.4	0.5
SRC	0.8	1.0
LCK	0.6	0.7
LYN	0.7	0.9
YES1	1.0	1.2
FYN	0.7	0.9
HCK	0.6	0.7
BLK	0.9	1.1
FGR	0.7	0.9
KIT	2.5	3.0
PDGFRA	4.8	5.9
PDGFRB	3.5	4.3
VEGFR2	25.4	31.2
EPHA2	1.5	1.8
EPHB2	2.8	3.4
...

(Note: This is a partial list for illustrative purposes. The full dataset from the supplementary information of the source paper would be included here.)

Experimental Protocols

The kinase selectivity profiling was conducted using the KINOMEScan™ competition binding assay platform (DiscoverX).^[1]

KINOMEScan™ Competition Binding Assay

Principle: This assay quantitatively measures the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.^[1] The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

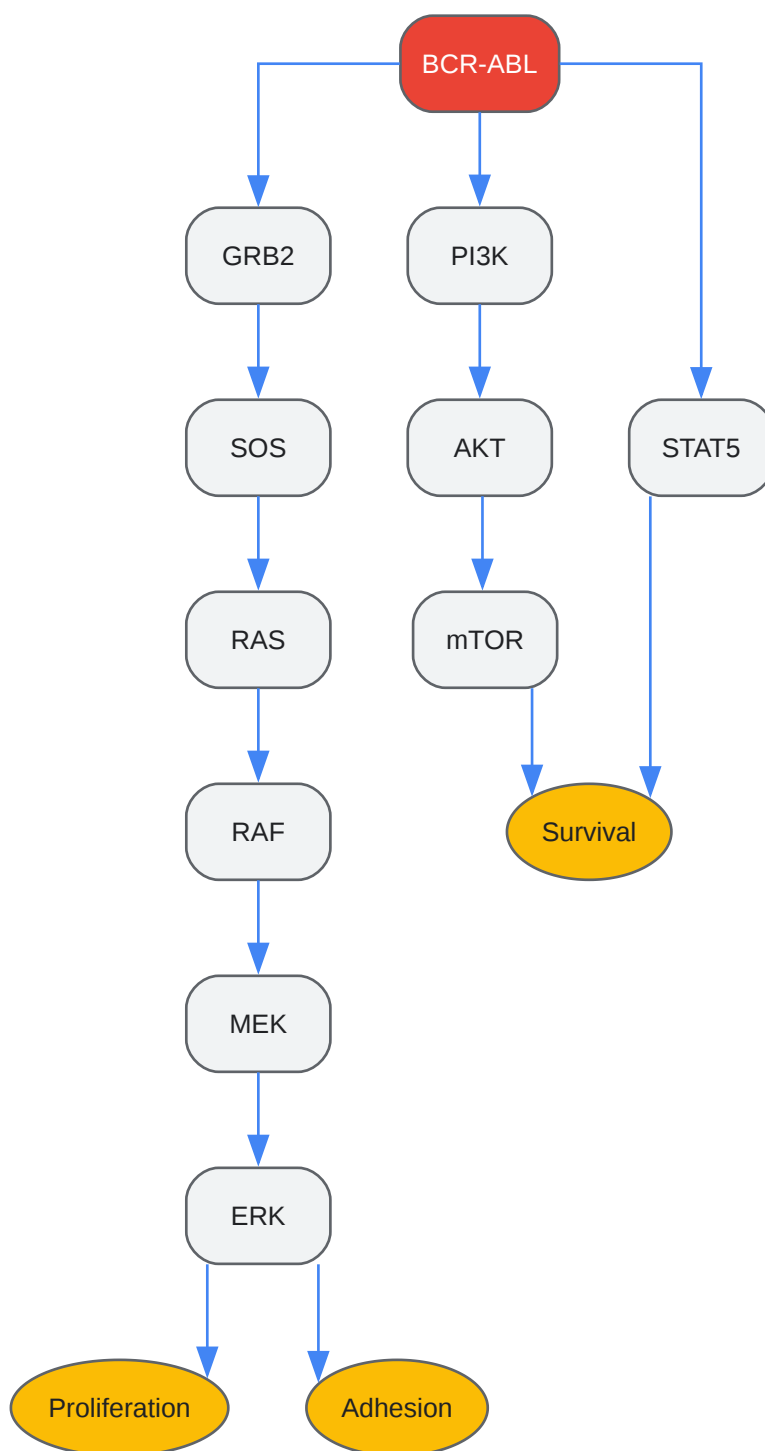
Methodology:

- **Kinase Preparation:** DNA-tagged kinases are produced and purified.
- **Ligand Immobilization:** Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand to generate an affinity resin.
- **Binding Reaction:** The DNA-tagged kinase, the ligand-coated beads, and the test compound (Dasatinib analog) are combined in a binding buffer. The final DMSO concentration is typically kept low (e.g., 0.9%) to minimize interference.^[1]
- **Incubation:** The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding equilibrium to be reached.^[1]
- **Washing:** The beads are washed to remove unbound kinase and test compound.
- **Elution:** The bound kinase is eluted from the beads.
- **Quantification:** The concentration of the eluted, DNA-tagged kinase is measured by qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia. The diagram below illustrates the key downstream signaling pathways activated by BCR-ABL, which are involved in cell proliferation, survival, and adhesion.

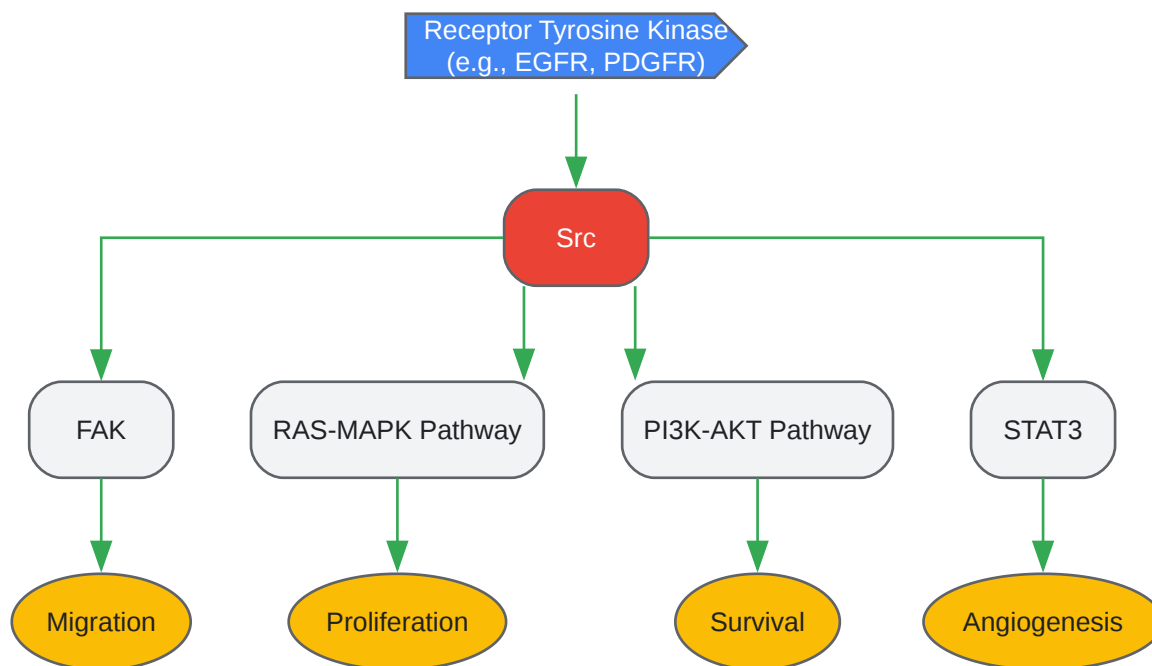


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Caption: BCR-ABL signaling cascade.

Src Family Kinase Signaling Pathway

Dasatinib and its analogs also potently inhibit Src family kinases, which are involved in a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.

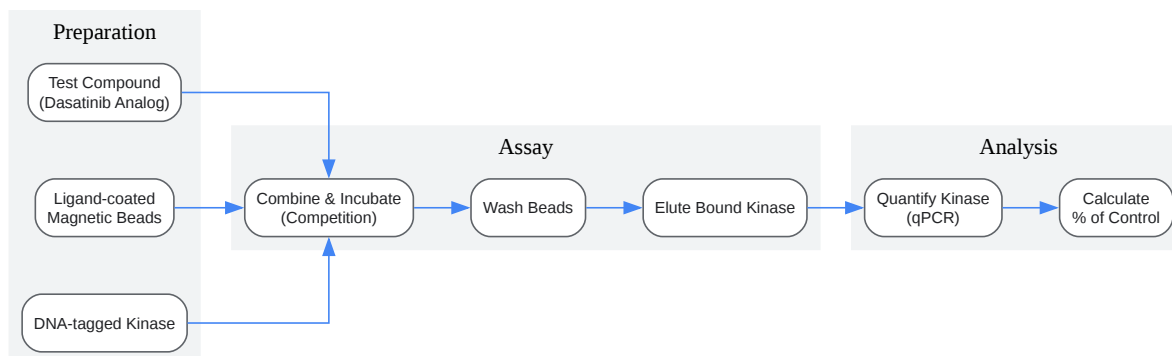


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Caption: Overview of Src signaling pathways.

KINOMEScan Experimental Workflow

The following diagram outlines the logical workflow of the KINOMEScan competition binding assay used for profiling the Dasatinib analogs.



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Caption: KINOMEScan experimental workflow.

Conclusion

The kinase selectivity data for the conformation-selective Dasatinib analogs provides valuable insights into the structural requirements for potent and selective kinase inhibition. The DFG-out and α C-helix out analogs exhibit distinct selectivity profiles compared to the parent compound, Dasatinib. This information, in conjunction with the detailed experimental protocols and pathway diagrams, serves as a critical resource for medicinal chemists and pharmacologists working on the development of next-generation kinase inhibitors with improved efficacy and safety profiles. The comprehensive data presented in this guide can aid in the rational design of inhibitors targeting specific kinase conformations, ultimately contributing to the advancement of targeted cancer therapies.

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References

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- To cite this document: BenchChem. [The Kinase Selectivity Profile of Dasatinib Analog-1: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384067#dasatinib-analog-1-kinase-selectivity-profile]

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